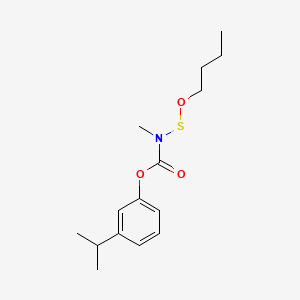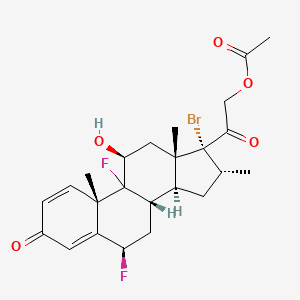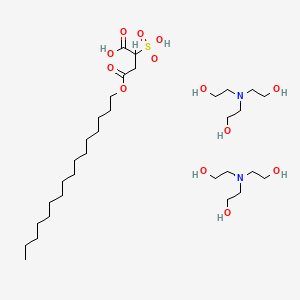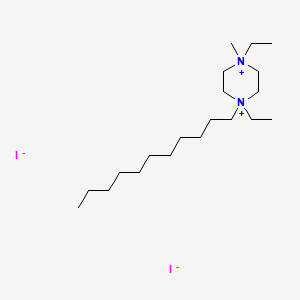
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is a chemical compound with the molecular formula C20H44N2.2I and a molecular weight of 566.46 g/mol . . This compound is characterized by its piperazinium core, which is substituted with ethyl, methyl, and undecyl groups, and is paired with two iodide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide typically involves the alkylation of piperazine derivatives. The process begins with the preparation of 1,4-diethylpiperazine, which is then methylated and subsequently reacted with an undecyl halide to introduce the undecyl group. The final step involves the addition of iodide ions to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and controlled temperature conditions to facilitate the alkylation and iodination processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Silver nitrate (AgNO3) is often used to facilitate the substitution of iodide ions.
Major Products Formed
Oxidation: N-oxides of the piperazinium compound.
Reduction: Corresponding amines.
Substitution: Compounds with different anions replacing the iodide ions.
Scientific Research Applications
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other piperazinium derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperazinium core allows it to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Diethylpiperazine: Lacks the methyl and undecyl groups, resulting in different chemical properties and biological activity.
1,4-Dimethylpiperazine: Contains methyl groups instead of ethyl and undecyl groups, leading to variations in reactivity and applications.
1,4-Diethyl-4-methylpiperazinium diiodide: Similar structure but lacks the undecyl group, affecting its overall properties.
Uniqueness
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Properties
CAS No. |
111413-62-8 |
|---|---|
Molecular Formula |
C20H44I2N2 |
Molecular Weight |
566.4 g/mol |
IUPAC Name |
1,4-diethyl-1-methyl-4-undecylpiperazine-1,4-diium;diiodide |
InChI |
InChI=1S/C20H44N2.2HI/c1-5-8-9-10-11-12-13-14-15-16-22(7-3)19-17-21(4,6-2)18-20-22;;/h5-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QGCXVHCHZURKTP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCC[N+]1(CC[N+](CC1)(C)CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


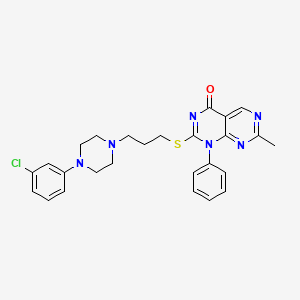
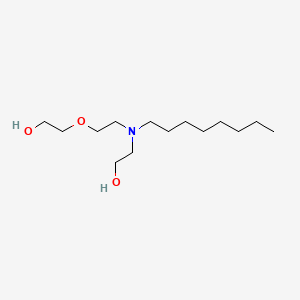
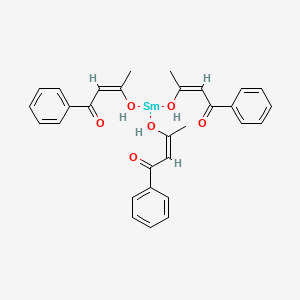
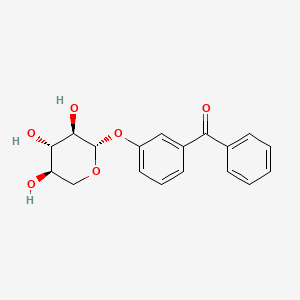

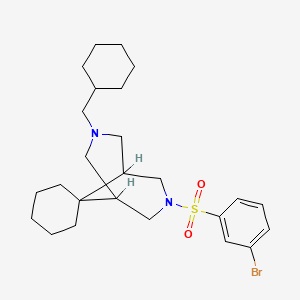
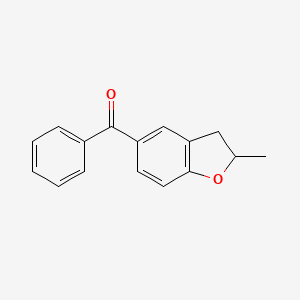
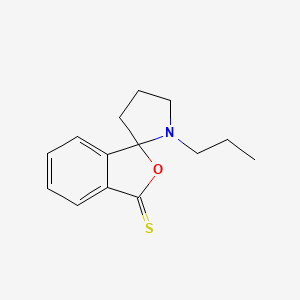
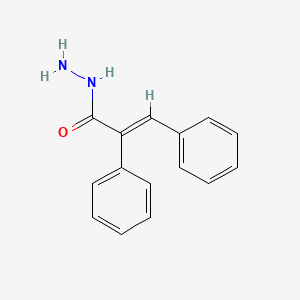
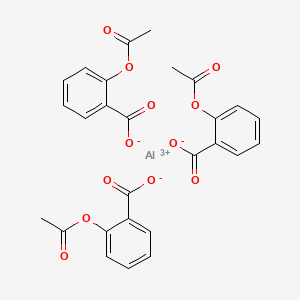
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
